(2S,5S)-2-methyl-5-phenylpyrrolidine hydrochloride
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Overview
Description
(2S,5S)-2-methyl-5-phenylpyrrolidine hydrochloride is a chiral compound that belongs to the class of pyrrolidines. It is characterized by the presence of a methyl group at the second position and a phenyl group at the fifth position of the pyrrolidine ring. This compound is often used in various chemical and pharmaceutical applications due to its unique stereochemistry and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5S)-2-methyl-5-phenylpyrrolidine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate chiral precursors, such as (S)-phenylalanine.
Cyclization: The precursor undergoes cyclization to form the pyrrolidine ring. This step often involves the use of reagents like sodium hydride (NaH) and solvents such as tetrahydrofuran (THF).
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and optimized reaction conditions helps in achieving high purity and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2S,5S)-2-methyl-5-phenylpyrrolidine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl group can be replaced by other substituents using reagents like sodium methoxide (NaOCH3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted pyrrolidines with different functional groups.
Scientific Research Applications
(2S,5S)-2-methyl-5-phenylpyrrolidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2S,5S)-2-methyl-5-phenylpyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. It can modulate the activity of enzymes by acting as an inhibitor or activator, depending on the context.
Comparison with Similar Compounds
Similar Compounds
- (2S,5S)-2,5-dimethylpyrrolidine hydrochloride
- (2S,5S)-2-methyl-5-phenylpyrrolidine
- (2S,5S)-2-methyl-5-(4-methylphenyl)pyrrolidine hydrochloride
Uniqueness
(2S,5S)-2-methyl-5-phenylpyrrolidine hydrochloride is unique due to its specific stereochemistry, which imparts distinct reactivity and binding properties. This makes it particularly valuable in asymmetric synthesis and chiral resolution processes.
Properties
Molecular Formula |
C11H16ClN |
---|---|
Molecular Weight |
197.70 g/mol |
IUPAC Name |
(2S,5S)-2-methyl-5-phenylpyrrolidine;hydrochloride |
InChI |
InChI=1S/C11H15N.ClH/c1-9-7-8-11(12-9)10-5-3-2-4-6-10;/h2-6,9,11-12H,7-8H2,1H3;1H/t9-,11-;/m0./s1 |
InChI Key |
ASPBFAZIRKFWLN-ROLPUNSJSA-N |
Isomeric SMILES |
C[C@H]1CC[C@H](N1)C2=CC=CC=C2.Cl |
Canonical SMILES |
CC1CCC(N1)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
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